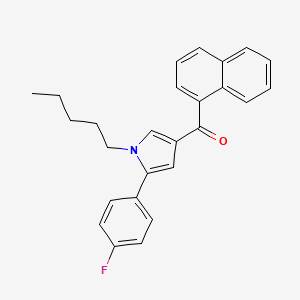

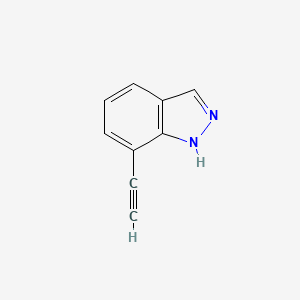

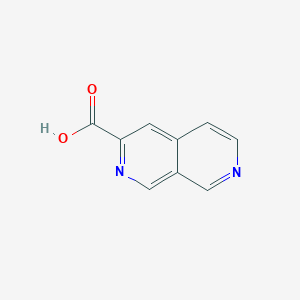

![molecular formula C11H15N5S B1387662 4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol CAS No. 1207326-92-8](/img/structure/B1387662.png)

4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

“4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring . These compounds are known for their diverse biological properties, including antimicrobial, sedative, anticonvulsant, anticancer, anti-inflammatory, diuretic, antibacterial, hypoglycemic, antitubercular, and antifungal activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves cyclization reactions . For instance, benzoic acid hydrazide can be synthesized by reacting methyl benzoate with hydrazine hydrate. This compound can then react with CS2 in a solution of alkali ethanol to give potassium dithiocarbazinate salt. The basic nucleus of 1,2,4-triazole can be prepared by cyclizing this potassium salt with hydrazine hydrate under reflux conditions .Molecular Structure Analysis

The molecular structure of “4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol” can be elucidated using various spectral and physicochemical techniques. For instance, 1H NMR data can provide information about the hydrogen atoms in the molecule, while 13C NMR can provide information about the carbon atoms .Chemical Reactions Analysis

1,2,4-triazole derivatives can undergo various chemical reactions. For example, they can react with different aldehydes to synthesize Schiff bases, which can be cyclized by treating with thioglycolic acid . They can also undergo regioselective S-alkylation to form a series of S-substituted derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol” can be determined using various techniques. For example, the melting point can be determined experimentally . The compound’s solubility, polarity, and reactivity can also be inferred from its molecular structure.Wissenschaftliche Forschungsanwendungen

Antifungal Activities

The 1,2,4-triazole ring systems, including the one in the compound , are known for their antifungal activities . The minimal inhibitory concentration (MIC) of the synthesized compounds exhibited prominent results against Gram (+ve) and Gram (-ve) and antifungal activities comparing with the standard drugs .

Anticancer Properties

The 1,2,4-triazole ring is also incorporated in several drugs that showed anticancer properties . The derivative 5-(pyridin-4yl)-1,2,4-triazole-3-thiones exhibited antitumor activity .

Anti-inflammatory Activity

The 1,2,4-triazole ring has been reported to have anti-inflammatory activity . This makes it a potential candidate for the development of new anti-inflammatory drugs.

Antiviral Properties

Some heterocycles including the 1,2,4-triazole moiety are powerful anti-HIV agents . The nucleoside ribavirin bearing a 1,2,4-triazole structure has been used as a drug for the treatment of hepatitis C virus infections .

Antioxidant Agents

The mercapto- and thione-substituted 1,2,4-triazole derivatives have been reported as antioxidant agents . This suggests that the compound could have potential applications in the prevention of diseases related to oxidative stress.

Antimicrobial Properties

The 1,2,4-triazole ring system, particularly when substituted with mercapto and amino groups, has been reported for antibacterial activities . This makes it a potential candidate for the development of new antimicrobial agents.

Anticonvulsant Properties

The 1,2,4-triazole derivatives have been reported to exhibit anticonvulsant properties . This suggests potential applications in the treatment of epilepsy and other seizure disorders.

DNA Marker Detection

1H-1,2,4-Triazole-3-thiol, a related compound, has been used in a study to design a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers . This suggests potential applications in genetic research and diagnostics.

Zukünftige Richtungen

Research on 1,2,4-triazole derivatives is a hot topic due to their diverse biological activities and potential applications in medicine, agriculture, and materials science . Future research could focus on developing new and efficient methodologies for synthesizing 1,2,4-triazole derivatives and exploring their potential as new drug candidates .

Eigenschaften

IUPAC Name |

4-amino-3-[[benzyl(methyl)amino]methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5S/c1-15(7-9-5-3-2-4-6-9)8-10-13-14-11(17)16(10)12/h2-6H,7-8,12H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEJWJWIJISTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

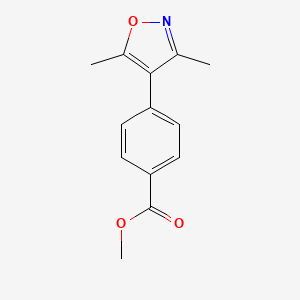

![2-[1-(2-Ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B1387579.png)

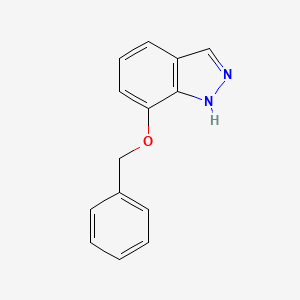

![8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B1387589.png)

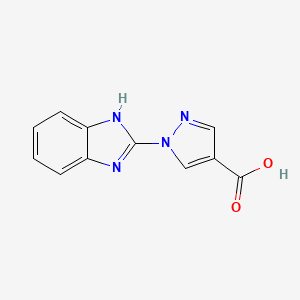

![3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1387591.png)

![Amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid](/img/structure/B1387594.png)